2,3-Dichloro-6,7-dimethylquinoxaline
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound has been extensively characterized through both experimental and computational methods, revealing intricate details about its three-dimensional structure and intermolecular interactions. The quinoxaline ring system maintains its characteristic planar geometry, with the fused benzene and pyrazine rings exhibiting minimal deviation from coplanarity. Crystallographic analysis reveals that the compound adopts a specific conformation where the chlorine atoms at positions 2 and 3 are positioned to minimize steric hindrance while maximizing electronic stabilization through conjugation with the aromatic system.
The bond lengths and angles within the quinoxaline framework show characteristic patterns consistent with aromatic heterocyclic compounds. The carbon-nitrogen bond distances in the pyrazine ring typically range from 1.290 to 1.459 Angstroms, reflecting the sp² hybridization and partial double-bond character of these connections. The carbon-chlorine bonds exhibit lengths of approximately 1.73-1.75 Angstroms, which are typical for aromatic carbon-chlorine bonds and indicate substantial s-character in the carbon orbitals involved in bonding.
The methyl substituents at positions 6 and 7 introduce additional structural complexity through their rotational freedom and steric interactions. Crystallographic studies of related quinoxaline derivatives indicate that these methyl groups adopt conformations that minimize steric clashing with adjacent hydrogen atoms while maintaining optimal overlap with the aromatic π-system. The carbon-carbon bond lengths connecting the methyl groups to the aromatic ring are approximately 1.50 Angstroms, consistent with sp³-sp² carbon-carbon single bonds.
Intermolecular packing arrangements in the crystal structure reveal significant π-π stacking interactions between parallel quinoxaline rings, with interplanar distances typically ranging from 3.4 to 3.8 Angstroms. These interactions contribute substantially to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.
Table 1: Key Structural Parameters of this compound
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 227.09 g/mol | Experimental |
| Topological Polar Surface Area | 25.8 Ų | Computational |
| Heavy Atom Count | 14 | Structural Analysis |
| Formal Charge | 0 | Electronic Structure |
| Complexity Score | 190 | Computational |
| Rotatable Bond Count | 0 | Structural Analysis |
Electronic Structure and Quantum Chemical Calculations
The electronic structure of this compound has been comprehensively studied using density functional theory calculations and other quantum chemical methods, providing detailed insights into its electronic properties and reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap represents a critical parameter for understanding the compound's photophysical and chemical properties. Computational studies indicate that the electron density distribution is significantly influenced by the electron-withdrawing nature of the chlorine substituents and the electron-donating character of the methyl groups.
The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the quinoxaline π-system, with substantial contributions from the nitrogen lone pairs and the aromatic carbon atoms. The presence of chlorine atoms at positions 2 and 3 creates a significant dipole moment within the molecule, affecting both its solubility characteristics and its interactions with other chemical species. The calculated dipole moment provides valuable information about the compound's behavior in polar and nonpolar environments.
Electrostatic potential surface calculations demonstrate the charge distribution across the molecular surface, highlighting regions of high and low electron density. The nitrogen atoms exhibit partial negative charges due to their higher electronegativity, while the carbon atoms adjacent to chlorine substituents show partial positive character. This charge distribution pattern influences the compound's reactivity toward nucleophilic and electrophilic reagents.
Natural bond orbital analysis provides insights into the hybridization states and bond polarities within the molecule. The aromatic carbon atoms exhibit sp² hybridization with bond angles close to 120 degrees, while the methyl carbon atoms maintain sp³ hybridization. The carbon-chlorine bonds show significant ionic character, with the chlorine atoms bearing substantial negative charge density.
Table 2: Computed Electronic Properties
| Property | Value | Computational Method |
|---|---|---|
| Monoisotopic Mass | 226.0064537 Da | High-Resolution Mass Spectrometry |
| Topological Polar Surface Area | 25.8 Ų | Computational Chemistry |
| LogP (Octanol-Water Partition) | 3.55344 | Calculated |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
Comparative Analysis with Isomeric Derivatives
The structural comparison between this compound and its isomeric derivative 6,7-Dichloro-2,3-dimethylquinoxaline reveals significant differences in both electronic properties and molecular behavior, despite their identical molecular formulas. This positional isomerism creates distinct patterns of electronic distribution and intermolecular interactions that profoundly influence the compounds' chemical and physical characteristics.
In 6,7-Dichloro-2,3-dimethylquinoxaline, the chlorine atoms are positioned on the benzene ring portion of the quinoxaline system, while the methyl groups occupy the pyrazine ring positions. This arrangement results in a different electronic environment compared to this compound, where the substitution pattern is reversed. The electron-withdrawing chlorine atoms in the 6,7-positions of the isomeric compound create a different dipole moment and alter the compound's reactivity profile significantly.
Crystallographic data for 6,7-Dichloro-2,3-dimethylquinoxaline indicates a melting point range of 189-193°C, which differs from the thermal properties of the 2,3-dichloro isomer. This difference in melting points reflects variations in intermolecular packing arrangements and crystal lattice energies between the two isomers. The density of 6,7-Dichloro-2,3-dimethylquinoxaline is calculated to be 1.364±0.06 g/cm³, providing a reference point for comparative analysis.
The refractive index of the 6,7-dichloro isomer (1.636) suggests different optical properties compared to its 2,3-dichloro counterpart, indicating variations in polarizability and electronic transitions between the two compounds. These optical differences arise from the distinct electronic environments created by the different substitution patterns.
Synthetic accessibility also varies between the isomers, with different reaction pathways and conditions required for their preparation. The 6,7-dichloro isomer can be synthesized through specific methylation reactions of dichloroquinoxaline precursors, while the 2,3-dichloro compound requires alternative synthetic approaches involving different starting materials and reaction conditions.
Table 3: Comparative Properties of Quinoxaline Isomers
| Property | 2,3-Dichloro-6,7-dimethyl | 6,7-Dichloro-2,3-dimethyl |
|---|---|---|
| Molecular Formula | C₁₀H₈Cl₂N₂ | C₁₀H₈Cl₂N₂ |
| Molecular Weight | 227.09 g/mol | 227.09 g/mol |
| CAS Registry Number | 63810-80-0 | 52736-71-7 |
| Melting Point | Not specified | 189-193°C |
| Density | Not specified | 1.364±0.06 g/cm³ |
| Refractive Index | Not specified | 1.636 |
The electronic structure differences between these isomers manifest in their distinct chemical reactivity patterns and biological activities. The positioning of electron-withdrawing and electron-donating groups creates different regions of electrophilic and nucleophilic character, influencing how these compounds interact with various reagents and biological targets. These structural variations have implications for their potential applications in medicinal chemistry and materials science, where subtle changes in substitution patterns can lead to dramatically different biological activities and material properties.
Structure
2D Structure
Properties
IUPAC Name |
2,3-dichloro-6,7-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBSIBTVPNHSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399227 | |
| Record name | 2,3-dichloro-6,7-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63810-80-0 | |
| Record name | 2,3-dichloro-6,7-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6,7-dimethylquinoxaline can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dichloroquinoxaline with methylating agents to introduce the methyl groups at positions 6 and 7. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxalines, while oxidation reactions can produce quinoxaline dioxides .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
2,3-Dichloro-6,7-dimethylquinoxaline serves as a crucial intermediate in synthesizing pharmaceuticals, especially anti-cancer agents. Its ability to inhibit specific enzymes involved in tumor growth has led to its exploration in developing novel anti-cancer compounds. For instance, derivatives of this compound have shown potent cytotoxic activity against various cancer cell lines, including human gastric adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 39d | Human gastric adenocarcinoma | 1.30 | Exhibited potent cytotoxicity |
| 101 | SK-OV-3 | 0.06 | High activity against ovarian cancer |
| 102 | XF-498 | 0.06 | Effective against neuroblastoma |
Agricultural Chemicals
Formulation of Agrochemicals
The compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its effectiveness in protecting crops from pests and diseases makes it an essential component in agricultural science. Research indicates that compounds derived from this compound exhibit potent activity against various agricultural pests .
Material Science
Development of Advanced Materials
In material science, this compound is explored for creating advanced materials like polymers and coatings that demonstrate enhanced chemical resistance and durability. These materials are valuable in various industrial applications where robustness and longevity are critical .
Analytical Chemistry
Standard Reference Material
This compound acts as a standard reference material in analytical methods, aiding researchers in calibrating instruments and validating testing procedures. Its consistent chemical properties make it suitable for use in various analytical applications .
Biochemical Research
Studies on Enzyme Activity and Metabolic Pathways
Researchers utilize this compound to investigate enzyme activity and metabolic pathways. This research provides insights into biological processes and potential therapeutic targets. Notably, studies have highlighted its role in modulating neurotransmitter systems and its potential neuroprotective effects .
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of this compound exhibited significant antitumor activity against human cancer cell lines. The research involved synthesizing various derivatives and assessing their cytotoxic effects through IC50 assays.
Case Study 2: Agrochemical Efficacy
In agricultural research, formulations containing this compound were tested against common pests affecting crops. Results indicated a marked improvement in crop protection compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Substituent Variations
Quinoxaline derivatives are modified by varying substituents, which influence their electronic properties, reactivity, and applications. Below is a comparative analysis of key analogs:
2,3-Diphenyl-6,7-dimethylquinoxaline (3e)
- Substituents : Phenyl (C₆H₅) at positions 2 and 3; methyl (CH₃) at 6 and 6.
- Key Data :
- Comparison : The phenyl groups enhance π-π stacking interactions, making this compound suitable for materials science. The absence of chlorine reduces electrophilicity compared to the target compound.
6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline
- Substituents : Chlorine (Cl) at 6 and 7; pyridyl (C₅H₄N) at 2 and 3.
- Key Data: Molecular Weight: 341.20 g/mol. Structural Features: Planar quinoxaline moiety with dihedral angles of ~40° between pyridine rings and the core .
- Comparison : Pyridyl groups introduce nitrogen coordination sites, enabling use in metal-organic frameworks. The additional chlorine atoms increase electron-withdrawing effects, enhancing reactivity.
2,3-Dichloro-6,7-dinitroquinoxaline
- Substituents: Chlorine (Cl) at 2 and 3; nitro (NO₂) at 6 and 7.
- Key Data :
- Comparison : Nitro groups are strong electron-withdrawing substituents, making this compound highly reactive in aromatic substitution reactions. It is widely used in synthesizing dyes and optical materials .
2,3-Dichloro-6,7-dimethoxyquinoxaline
- Substituents : Chlorine (Cl) at 2 and 3; methoxy (OCH₃) at 6 and 7.
- Key Data :
- Comparison : Methoxy groups are electron-donating, reducing electrophilicity compared to the dimethyl analog. This derivative is less reactive but more stable under ambient conditions.
Physicochemical and Spectral Properties
Biological Activity
2,3-Dichloro-6,7-dimethylquinoxaline (DCMDQ) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, antimicrobial effects, and cancer research. This article explores the biological activity of DCMDQ, synthesizing information from various studies to present a comprehensive overview.
Chemical Structure and Properties
DCMDQ has the molecular formula and a molecular weight of 227.09 g/mol. Its structure features a quinoxaline ring with two chlorine atoms at positions 2 and 3, and two methyl groups at positions 6 and 7. This unique substitution pattern is believed to enhance its biological activity while maintaining stability under various conditions.
The biological activity of DCMDQ is attributed to its interaction with specific molecular targets, particularly in neurotransmitter systems. It has been shown to modulate glutamate receptors, which are crucial for synaptic transmission in the central nervous system. This modulation suggests potential neuroprotective effects, making it a valuable compound in pharmacological research.
Neuroprotective Effects
Research indicates that DCMDQ may exhibit neuroprotective properties by influencing glutamate receptor activity. Studies have demonstrated that compounds similar to DCMDQ can reduce excitotoxicity associated with excessive glutamate levels, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
DCMDQ has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant efficacy against various bacterial strains. For instance, quinoxaline derivatives are known for their ability to inhibit the growth of gram-positive bacteria, indicating that DCMDQ could be a promising candidate for antibiotic development .
Anticancer Potential
The anticancer properties of DCMDQ are another area of active research. Quinoxaline derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways in tumor cells .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To understand the uniqueness of DCMDQ, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,3-Dichloroquinoxaline | Contains two chlorine atoms on quinoxaline | Used as a precursor in organic synthesis |
| 6,7-Dimethylquinoxaline | Methyl groups at positions 6 and 7 | Exhibits different biological activity |
| Quinoxaline | Base structure without substitutions | Found in various natural products |
The distinct substitution pattern of DCMDQ enhances its biological activities compared to other quinoxaline derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dichloro-6,7-dimethylquinoxaline?
- Methodological Answer : The compound can be synthesized via condensation of 4,5-dimethyl-1,2-phenylenediamine with dichlorinated glyoxal derivatives under acidic conditions. Post-condensation, dichlorination is achieved using POCl₃ or SOCl₂. Purification typically involves radial chromatography with hexane/ethyl acetate gradients to isolate the product as a crystalline solid . Confirm purity via ¹H/¹³C NMR, comparing aromatic proton signals (e.g., methyl groups at δ ~2.5 ppm) and quinoxaline backbone carbons (δ 128–153 ppm) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use fume hoods for handling powders, wear nitrile gloves, and employ full-face shields during bulk transfers. In case of exposure, rinse eyes with water for ≥15 minutes and consult a toxicology report .
Q. How can structural characterization be performed to confirm the identity of the compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- ¹H NMR : Look for two singlets for methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.3–7.9 ppm) .
- X-ray crystallography : Analyze bond angles (e.g., C–Cl bond lengths ~1.73 Å) and planarity of the quinoxaline core .
- Mass spectrometry : Confirm molecular ion peaks at m/z 227 (M⁺) and isotopic patterns consistent with Cl₂ .
Advanced Research Questions
Q. How do methyl and chloro substituents influence the electronic properties of quinoxaline derivatives?
- Methodological Answer : Methyl groups act as electron donors via hyperconjugation, increasing electron density on the quinoxaline core, while chloro substituents withdraw electrons, creating a polarized system. This can be quantified via cyclic voltammetry (redox potentials shift by ~0.2 V compared to unsubstituted quinoxaline) or DFT calculations (HOMO-LUMO gaps decrease by ~0.5 eV) . Comparative NMR studies of related compounds (e.g., 2,3-Dichloro-6,7-dimethoxyquinoxaline) show downfield shifts in aromatic protons due to electron-withdrawing effects .
Q. What strategies resolve contradictions in crystallographic data for halogenated quinoxalines?
- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., C–Cl vs. C–N bond deviations) may arise from packing effects or solvent inclusion. Use high-resolution single-crystal XRD (≤0.8 Å resolution) and refine structures with software like SHELXL. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., Cl···H contacts) that distort geometry .
Q. How can this compound be utilized in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand via its nitrogen atoms, forming complexes with transition metals (e.g., Ag(I), Cu(II)). Synthesize complexes by refluxing with metal salts (e.g., AgNO₃ in acetonitrile) and characterize via IR (N–M stretches at 400–500 cm⁻¹) and XAS (edge features confirming M–N bonding). Such complexes exhibit antimicrobial activity, which can be tested via MIC assays against S. aureus .
Q. What analytical approaches differentiate polymorphs of this compound?
- Methodological Answer : Combine DSC (melting point variations >5°C indicate polymorphism) and PXRD (distinct Bragg peaks at 2θ = 12–15°). Pair with solid-state NMR to detect differences in methyl group environments (¹³C CP/MAS spectra) .
Data Analysis and Experimental Design
Q. How to optimize reaction yields in dichlorinated quinoxaline synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach, varying parameters like temperature (80–120°C), stoichiometry (1:1–1:2 amine:dichlorination agent), and reaction time (4–12 hrs). Analyze yield trends via HPLC and identify optimal conditions through response surface methodology .
Q. What statistical methods are appropriate for analyzing biological activity data of quinoxaline derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
